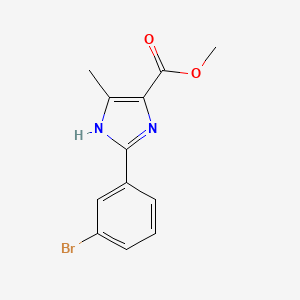![molecular formula C8H6N4 B13677990 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the use of azides and alkynes as starting materials, with copper(I) as the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
科学研究应用
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s triazole ring is crucial for its binding affinity and specificity .
相似化合物的比较
1H-1,2,3-Triazole: A parent compound with a similar triazole ring structure but lacking the methyl and carbonitrile substituents.
1-Methyl-1H-1,2,3-triazole: Similar to the compound but without the benzo and carbonitrile groups.
1H-1,2,4-Triazole: Another triazole isomer with different substitution patterns and properties.
Uniqueness: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzo and carbonitrile groups enhances its stability and reactivity, making it a valuable compound in various applications .
属性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC 名称 |
1-methylbenzotriazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-12-7-4-2-3-6(5-9)8(7)10-11-12/h2-4H,1H3 |
InChI 键 |
QQGBGGKBLWFSAG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC(=C2N=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-](/img/structure/B13677922.png)





![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)

![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)

![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)

